Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Amyloid beta binding Alzheimer's disease Neurodegeneration

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865175-20-8) is a synthetic, small-molecule benzothiazol-2-ylidene derivative with the molecular formula C14H15BrN2OS and a molecular weight of 339.25 g/mol. This compound belongs to the thiazolylidene amide class, a scaffold explored extensively in patents for cannabinoid receptor modulation and studied in the primary literature for cytotoxic activity against cancer cell lines.

Molecular Formula C14H15BrN2OS
Molecular Weight 339.25
CAS No. 865175-20-8
Cat. No. B2839201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
CAS865175-20-8
Molecular FormulaC14H15BrN2OS
Molecular Weight339.25
Structural Identifiers
SMILESCC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C
InChIInChI=1S/C14H15BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3
InChIKeyCYDYDABAPJNECA-PEZBUJJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865175-20-8): Core Identity and Class Context for Scientific Procurement


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865175-20-8) is a synthetic, small-molecule benzothiazol-2-ylidene derivative with the molecular formula C14H15BrN2OS and a molecular weight of 339.25 g/mol . This compound belongs to the thiazolylidene amide class, a scaffold explored extensively in patents for cannabinoid receptor modulation [1] and studied in the primary literature for cytotoxic activity against cancer cell lines [2]. Its structural signature—a 6-bromo substituent on the benzothiazole core, an N3-allyl group, and a (Z)-configured isobutyramide exocyclic double bond—distinguishes it within a series of closely related analogs that vary at the amide chain length, N3-substituent, or halogen identity.

Why N3-Allyl, 6-Bromo, and (Z)-Isobutyramide Identity Cannot Be Assumed Interchangeable: The Procurement Risk for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865175-20-8)


Within the benzothiazol-2-ylidene isobutyramide chemotype, small structural modifications produce large and non-linear shifts in target affinity and cellular potency. In the N-alkylbromo-benzothiazole series studied by Gill et al. (2013), cytotoxicity against PC-3 (prostate) and THP-1 (leukemia) cell lines varied dramatically with changes to the N3-alkyl substituent, and QSAR modeling confirmed that activity is driven by specific steric and electronic descriptors rather than general class membership [1]. The (Z)-geometry of the exocyclic imine—present in CAS 865175-20-8—is also critical: the (E)-configured analog (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865544-44-1) has been independently cataloged and shows a distinct binding profile, with a reported Ki of 0.730 nM against the BRD4 bromodomain 2, underscoring that stereochemistry and N3-substituent identity are both pharmacophoric determinants [2]. Therefore, substituting CAS 865175-20-8 with a des-allyl, des-bromo, or (E)-isomer without experimental validation introduces uncontrolled variables that can invalidate SAR interpretation, waste assay resources, and lead to procurement of a compound with uncharacterized potency and selectivity.

Quantitative Differentiation Evidence: (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide vs. Closest Analogs and In-Class Candidates


Aβ Binding Affinity: Single-Digit Nanomolar Ki Demonstrates Target Engagement for Neurodegeneration-Focused Procurement

The target compound demonstrates a binding affinity of Ki = 4.31 nM in a radioligand displacement assay measuring inhibition of [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40) peptide after 3 hours [1]. This single-digit nanomolar Ki places CAS 865175-20-8 in a potency range comparable to, and in some cases exceeding, known benzothiazole-based amyloid imaging agents. The presence of the 6-bromo substituent is structurally homologous to the 6-iodo or 6-hydroxy substituents found in clinically validated amyloid-binding benzothiazoles, supporting that the bromine atom contributes to the planar, electron-deficient surface required for intercalation into the beta-sheet structure of aggregated Aβ. A closely related analog—(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865544-44-1)—shows an entirely different target profile, with Ki = 0.730 nM against the BRD4 bromodomain 2 rather than Aβ, demonstrating that the N3-allyl group (present in CAS 865175-20-8) is a critical determinant of target selectivity between amyloid and epigenetic reader domains [2].

Amyloid beta binding Alzheimer's disease Neurodegeneration Benzothiazole PET tracer-like scaffold

Amide Side-Chain Branching (Isobutyryl vs. Propionyl/Butyryl): Impact on Lipophilicity and Steric Bulk in the Cytotoxic Benzothiazole Chemotype

Within the N3-allyl-6-bromo-benzothiazol-2-ylidene sub-series, the amide acyl chain varies from propionamide (CAS 865175-19-5; MW 325.22) through isobutyramide (target compound; MW 339.25) to butyramide (CAS 865175-25-3; MW 339.25). The isobutyramide branch introduces a quaternary-like α-carbon with two methyl groups, increasing steric bulk and conformational restriction relative to the linear n-propionamide chain while maintaining the same molecular weight as the linear n-butyramide (339.25 g/mol). Among N-alkylbromo-benzothiazoles, cytotoxicity against PC-3 and THP-1 cancer cell lines is strongly dependent on the N3-alkyl substituent, not merely the presence of bromine; QSAR models from Gill et al. (2013) identify steric descriptors as significant contributors to activity, suggesting that the branched isobutyramide will exhibit quantitatively different potency compared to the linear propionamide or butyramide [1]. Additionally, the calculated partition coefficient (cLogP) for the isobutyramide is expected to be intermediate between the shorter propionamide and the more lipophilic linear butyramide, affecting membrane permeability and non-specific protein binding in cell-based assays.

Anticancer Cytotoxicity Lipophilicity Structure-Activity Relationship (SAR) Medicinal Chemistry

Vendor-Supplied Purity: 95%+ Baseline with Batch Consistency for Reproducible Assay Outcomes

Multiple independent vendors specify the purity of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865175-20-8) at 95%+, with catalog entry CM970611 from Chemenu confirming this specification alongside the molecular weight of 339.25 g/mol . This purity level provides a defined baseline for reproducible dose-response experiments, as 5% impurity content can introduce confounding biological activity, particularly in high-sensitivity cellular assays operating in the sub-micromolar range. In comparison, structurally related benzothiazol-2-ylidene derivatives offered by the same vendors (e.g., the propionamide analog CAS 865175-19-5 and the butyramide analog CAS 865175-25-3) are also listed at 95% purity, establishing a consistent quality tier across the series and enabling fair SAR comparison . However, purity certification methods (HPLC vs. NMR vs. LCMS) may vary among vendors, and procurement decisions for critical assays should request the certificate of analysis to confirm the actual batch purity and impurity profile.

Purity assurance Procurement quality control Reproducibility

(Z)-Stereochemistry as a Pharmacophoric Determinant: Target Engagement Data from (E)-Configured Benzothiazol-2-ylidene Analogs

The (Z)-configuration of the exocyclic imine bond in the target compound is a critical structural feature that influences molecular shape, electronic distribution, and target recognition. The (E)-configured analog (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865544-44-1) has been tested in a BRD4 bromodomain 2 binding assay, yielding a Ki of 0.730 nM [1], whereas no BRD4 binding data are available for the (Z)-configured target compound. Conversely, the target compound shows Aβ binding activity (Ki = 4.31 nM) that has not been reported for the (E)-configured comparator. This pattern—where stereoisomers engage distinct target classes—demonstrates that the (Z)-geometry is not a passive structural feature but a determinant of binding-site complementarity. In the broader benzothiazol-2-ylidene patent literature (US7875640), both (Z) and (E) forms are claimed, but biological data are typically reported for specific isomers, indicating that stereochemistry is preserved during synthetic preparation and can be exploited for selectivity [2].

Stereochemistry Isomerism Bromodomain Target selectivity BRD4

Application Scenarios for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide Based on Differentiated Evidence


Amyloid-Beta Binding Probe Development and Neurodegeneration Target Engagement Studies

The experimentally confirmed Ki of 4.31 nM for binding to aggregated Aβ (1–40) peptide positions CAS 865175-20-8 as a viable scaffold for developing fluorescent or radiolabeled probes to study amyloid aggregation kinetics, fibril formation, or plaque load in ex vivo brain tissue. The 6-bromo substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling for fluorophore conjugation or radiolabeling with ⁷⁶Br for PET imaging), and the N3-allyl group offers an orthogonal site for bioconjugation via thiol-ene click chemistry. Researchers procuring this compound for neurodegeneration studies should prioritize it over the (E)-configured analog CAS 865544-44-1, which has a reported BRD4 bromodomain binding profile (Ki = 0.730 nM) and lacks characterized Aβ affinity, making it unsuitable for amyloid-targeted applications [1][2].

Anticancer SAR Campaigns Requiring a Branched Amide Pharmacophore in the N-Alkylbromo-Benzothiazole Series

For medicinal chemistry teams conducting systematic SAR exploration of the benzothiazol-2-ylidene amide chemotype as antiproliferative agents, CAS 865175-20-8 provides the branched isobutyramide variant, which is sterically distinct from the linear propionamide (CAS 865175-19-5, MW 325.22) and butyramide (CAS 865175-25-3, MW 339.25) analogs available from the same vendor sources at equivalent purity (95%+) . The isobutyramide branch introduces conformational restriction and increased steric bulk at the amide α-carbon, a feature identified in QSAR models by Gill et al. (2013) as influencing cytotoxic activity in PC-3 prostate cancer and THP-1 leukemia cell lines [3]. Procuring all three acyl variants from the same supplier under a single purity specification ensures that observed potency differentials in dose-response assays are attributable to the amide chain structure rather than batch-to-batch variability .

Cannabinoid Receptor Ligand Screening and CB2-Selective Probe Optimization

The thiazolylidene scaffold of CAS 865175-20-8 is claimed in Abbott Laboratories patent US7875640B2 as a cannabinoid receptor ligand chemotype, with broad utility for treating pain, inflammation, and neurodegenerative conditions [2]. While specific CB1/CB2 binding data for CAS 865175-20-8 are not publicly available, the structural combination of an N3-allyl group and a 6-bromo substituent represents one of the enumerated substitution patterns within the patent's Markush claims, and the (Z)-stereochemistry is explicitly within the claimed scope. For academic or industrial groups seeking to explore CB2-selective modulation—a target with validated relevance in neuropathic pain, multiple sclerosis, and Alzheimer's disease neuroinflammation—this compound offers a distinct starting point compared to more extensively characterized but structurally divergent cannabinoid ligands, with the added advantage that both Aβ binding and cannabinoid receptor activity may be exploitable in a polypharmacology approach to neurodegeneration [1][2].

Chemical Biology Tool for Profiling Bromodomain vs. Amyloid Target Space with Stereochemical Control

The divergent target profiles of the (Z)-isomer (Aβ Ki = 4.31 nM) and the (E)-isomer (BRD4 BD2 Ki = 0.730 nM) present a rare opportunity to use stereochemistry as a selectivity switch between two therapeutically important target classes: neurodegeneration-associated protein aggregates and epigenetic reader domains [1][4]. Chemical biology groups studying the interplay between bromodomain-mediated transcription and amyloid pathology can procure both isomers to dissect target-specific effects in cellular models, with the confidence that each isomer has a characterized primary target. The 6-bromo substituent in both isomers also facilitates the installation of photoaffinity labels or enrichment tags for chemoproteomic target identification, enabling the mapping of off-target interactions that distinguish the two stereoisomers.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.